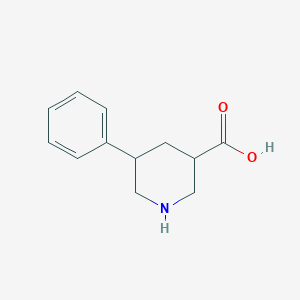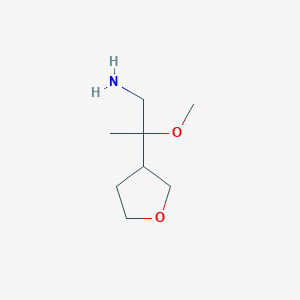
2-Methoxy-2-(oxolan-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(oxolan-3-yl)propan-1-amine is a chemical compound with the molecular formula C₈H₁₇NO₂ It is a derivative of oxolane and is characterized by the presence of a methoxy group and an amine group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxolan-3-yl)propan-1-amine typically involves the reaction of oxolane derivatives with methoxy and amine groups. One common method involves the reaction of 3-hydroxypropan-1-amine with methoxyacetaldehyde under acidic conditions to form the desired compound. The reaction is usually carried out at room temperature with a catalyst to facilitate the formation of the oxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxolan-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-2-(oxolan-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter systems and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(oxolan-2-yl)propan-1-amine: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Methoxy-3-(oxolan-2-yl)propan-1-amine: This compound differs in the position of the oxolane ring attachment.
Uniqueness
2-Methoxy-2-(oxolan-3-yl)propan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its methoxy group provides additional reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H17NO2/c1-8(6-9,10-2)7-3-4-11-5-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
QHUKJYYMBULHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1CCOC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


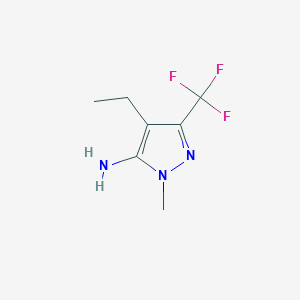
![[2-(Azetidin-3-yloxy)acetyl]urea](/img/structure/B15274131.png)
![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)

![1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)
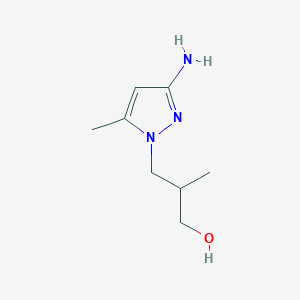

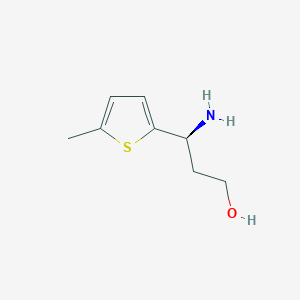
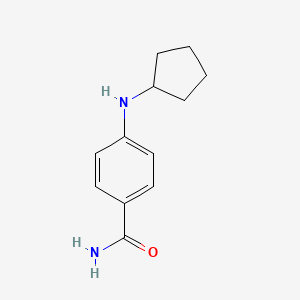
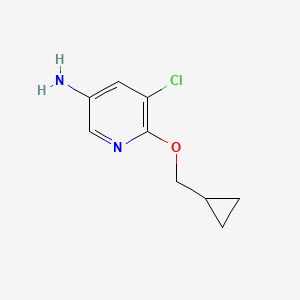
amine](/img/structure/B15274206.png)
